2-(Propan-2-yloxy)ethyl chloroformate
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Overview
Description
2-(Propan-2-yloxy)ethyl chloroformate is an organic compound with the molecular formula C₆H₁₁ClO₃ and a molecular weight of 166.60 g/mol . It is a clear, colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Propan-2-yloxy)ethyl chloroformate can be synthesized through the reaction of 2-(propan-2-yloxy)ethanol with phosgene or a phosgene equivalent . The reaction typically occurs under anhydrous conditions and requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)ethyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates.
Hydrolysis: Reacts with water to form 2-(propan-2-yloxy)ethanol and carbon dioxide.
Common Reagents and Conditions
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Scientific Research Applications
2-(Propan-2-yloxy)ethyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent for introducing protective groups and forming carbonates and carbamates.
Analytical Chemistry: Employed in derivatization techniques for gas chromatography-mass spectrometry (GC-MS) analysis.
Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)ethyl chloroformate involves its reactivity with nucleophiles. The compound’s chloroformate group (ClCO₂) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates or carbonates, depending on the nucleophile involved . The reaction typically proceeds through a substitution nucleophilic acyl (SNAc) mechanism .
Comparison with Similar Compounds
Similar Compounds
Ethyl chloroformate: Similar in structure but with an ethyl group instead of a 2-(propan-2-yloxy)ethyl group.
Methyl chloroformate: Contains a methyl group instead of a 2-(propan-2-yloxy)ethyl group.
Isobutyl chloroformate: Features an isobutyl group instead of a 2-(propan-2-yloxy)ethyl group.
Uniqueness
2-(Propan-2-yloxy)ethyl chloroformate is unique due to its specific reactivity and the presence of the 2-(propan-2-yloxy)ethyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in certain synthetic applications where other chloroformates may not be as effective .
Properties
Molecular Formula |
C6H11ClO3 |
---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
2-propan-2-yloxyethyl carbonochloridate |
InChI |
InChI=1S/C6H11ClO3/c1-5(2)9-3-4-10-6(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
CANSGGIJUBZCMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOC(=O)Cl |
Origin of Product |
United States |
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